molecular formula C7H8Cl2N2O2 B1454729 2-Chloro-4-hydrazinylbenzoic acid hydrochloride CAS No. 41112-74-7

2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Cat. No. B1454729
Key on ui cas rn: 41112-74-7
M. Wt: 223.05 g/mol
InChI Key: CUMAWIRZIUSYGJ-UHFFFAOYSA-N
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Patent
US09024041B2

Procedure details

To a suspension of 4-amino-2-chlorobenzoic acid (3.00 g, 17.5 mmol) in hydrochloric acid (1.0 M, 30 mL) at 0° C. was added a solution of sodium nitrite (1.24 g, 18.0 mmol) in water (5.0 mL) over 5 min and the reaction mixture maintained at 0° C. for 5 hr. The resulting mixture was treated with tin(II) chloride (9.28 g, 49.0 mmol) in hydrochloric acid (1.0 M, 60 mL) and was warmed to RT for 64 hr. The resulting thick precipitate which formed was isolated by filtration, washed with ethanol (16 mL) and ether (15 mL) and was dried in vacuo to afford 2-chloro-4-hydrazinylbenzoic acid hydrochloride as a beige solid (3.54 g, 90% purity, 82%); Rt 0.22 min (Method 2); m/z 187 (M+H)+, (ES+). This material was used in the subsequent step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
9.28 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.[N:12]([O-])=O.[Na+].[Sn](Cl)Cl>Cl.O>[ClH:11].[Cl:11][C:4]1[CH:3]=[C:2]([NH:1][NH2:12])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.28 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to RT for 64 hr
Duration
64 h
CUSTOM
Type
CUSTOM
Details
The resulting thick precipitate which formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with ethanol (16 mL) and ether (15 mL)
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C(=O)O)C=CC(=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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